Technical Profile: 2-chloro-N-(2-methyl-3-nitrophenyl)acetamide
Technical Profile: 2-chloro-N-(2-methyl-3-nitrophenyl)acetamide
The following technical guide provides an in-depth analysis of 2-chloro-N-(2-methyl-3-nitrophenyl)acetamide , a critical intermediate in the synthesis of nitrogen-containing heterocycles and pharmaceutical scaffolds.
Chemical Class:
Executive Summary
2-chloro-N-(2-methyl-3-nitrophenyl)acetamide is a bifunctional synthetic building block characterized by an electrophilic chloroacetyl "warhead" and a highly functionalized aromatic core (2-methyl-3-nitroaniline). It serves as a pivotal intermediate in the development of benzimidazoles , quinoxalines , and tricyclic psychotropic agents (e.g., analogs of Pirenzepine or Nevirapine).
Its chemical utility stems from two reactive sites:
-
The
-carbon: Susceptible to nucleophilic substitution ( ), allowing the introduction of amines, thiols, or azides. -
The Nitro Group: A latent amino functionality that, upon reduction, facilitates intramolecular cyclization to form fused heterocyclic rings.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 2-chloro-N-(2-methyl-3-nitrophenyl)acetamide |
| Molecular Formula | |
| Molecular Weight | 228.63 g/mol |
| Core Scaffold | Acetanilide |
| Physical State | Solid (typically off-white to pale yellow crystalline powder) |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |
| Reactive Moiety |
Synthesis Protocol
The synthesis follows a classical Schotten-Baumann acylation or an anhydrous nucleophilic acyl substitution. The anhydrous method is preferred for high purity to prevent hydrolysis of the acyl chloride.
Reagents
-
Precursor: 2-methyl-3-nitroaniline (1.0 eq)
-
Acylating Agent: Chloroacetyl chloride (1.1 eq)
-
Base: Triethylamine (
) or Pyridine (1.2 eq) -
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
Step-by-Step Methodology
-
Preparation: Charge a flame-dried 3-neck round-bottom flask with 2-methyl-3-nitroaniline (10 mmol) and anhydrous DCM (50 mL) under an inert atmosphere (
or Ar). -
Base Addition: Cool the solution to 0°C using an ice bath. Add Triethylamine (12 mmol) dropwise over 10 minutes. Note: The base acts as an HCl scavenger to drive the equilibrium forward.
-
Acylation: Add Chloroacetyl chloride (11 mmol) dissolved in DCM (10 mL) dropwise via an addition funnel over 30 minutes. Maintain temperature
to prevent di-acylation or polymerization. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours.
-
Validation: Monitor by TLC (Eluent: 30% EtOAc/Hexane). The starting aniline spot (
) should disappear, replaced by the less polar amide product ( ).
-
-
Workup:
-
Quench with cold water (50 mL).
-
Wash the organic layer sequentially with 1M HCl (to remove unreacted amine/base), sat.
(to neutralize acid), and Brine . -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Reaction Pathway Diagram
Figure 1: Synthetic pathway for the acylation of 2-methyl-3-nitroaniline.
Mechanistic Analysis
The formation of the amide bond proceeds via a Nucleophilic Acyl Substitution mechanism:
-
Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate.
-
Proton Transfer: The base (
) deprotonates the positively charged nitrogen cation. -
Elimination: The carbonyl bond reforms, expelling the chloride ion (
) as a leaving group.
Critical Control Point: The steric hindrance of the ortho-methyl group in 2-methyl-3-nitroaniline may slightly reduce the nucleophilicity of the amine compared to unsubstituted aniline. Therefore, the reaction requires sufficient time or a stronger base (like pyridine) if conversion is sluggish.
Applications in Drug Development
A. Synthesis of Benzimidazoles
This compound is a direct precursor to 4-methyl-5-nitro-benzimidazole derivatives.
-
Workflow:
-
Amination: The
-chloro group is displaced by a primary amine ( ) via reaction. -
Reduction: The nitro group (
) is reduced to an amine ( ) using or . -
Cyclization: Acid-catalyzed condensation closes the imidazole ring.
-
B. Covalent Kinase Inhibitors
The 2-chloroacetamide moiety is a classic "warhead" used in covalent drug design to target non-catalytic cysteine residues in kinases.
-
Mechanism: The electrophilic carbon reacts irreversibly with the thiol (
) group of a cysteine residue, forming a stable thioether bond. This strategy is employed in drugs like Afatinib or Ibrutinib (though those use acrylamides, chloroacetamides are common in probe compounds).
Downstream Transformation Diagram
Figure 2: Downstream synthetic applications and biological reactivity.
Safety & Handling (GHS Standards)
Hazard Classification:
-
Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed or in contact with skin).
-
Skin Sensitization: Category 1 (May cause an allergic skin reaction).
-
Eye Damage: Category 1/2A (Causes serious eye irritation/damage).
Precautions:
-
Containment: Always handle in a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended due to alkylating potential), safety goggles, and lab coat.
-
Decontamination: Spills should be treated with dilute ammonia or NaOH to hydrolyze the reactive chloroacetyl group before disposal.
References
-
Cayman Chemical. (2025).[1][2] Safety Data Sheet: 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. (Note: Reference for general chloroacetamide safety profile).
-
Organic Syntheses. (2013).[3] Synthesis of substituted acetamides via Schotten-Baumann conditions. Org. Synth. 2013, 90, 74-86.[3]
-
BenchChem. (2025).[4][5] Troubleshooting unexpected results in experiments with N-(2-chloroacetyl)-3-nitrobenzamide.
-
National Institutes of Health (NIH). (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae. PMC7466275.
-
Journal of Young Pharmacists. (2024). Synthesis of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) Acetamide Derivatives.
